Based on the available information, the primary scientific application of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide lies in the field of antimicrobial research. It holds potential as a lead compound for the development of new antibacterial agents, particularly those targeting drug-resistant strains. [, ] This potential stems from its structural similarity to nalidixic acid, a known antibacterial agent, and the presence of a pharmacophore commonly found in bioactive molecules. [, , , ]
Synthesis of novel 1,8-naphthyridine derivatives: 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can serve as a starting point for synthesizing a library of diverse 1,8-naphthyridine derivatives with varying substituents and modifications at different positions. This approach allows researchers to explore structure-activity relationships and identify compounds with improved antimicrobial activity or other potential therapeutic applications. [, , , ]
Investigation of mechanisms of action: Studying the interaction of this compound with bacterial targets, like DNA gyrase, can provide insights into its potential antibacterial mechanism of action. This knowledge is crucial for designing more potent and specific antimicrobial agents. [, , , ]
Development of drug-resistant bacteria treatments: Given the growing concern of antibiotic resistance, exploring new antibacterial agents like this compound holds significance in combatting resistant bacterial strains. [, , , ]
Compound Description: Nalidixic acid is a first-generation quinolone antibacterial drug that inhibits bacterial DNA gyrase. [ [], [], [], [], [], [], [], [] ] It exhibits activity primarily against Gram-negative bacteria. [ [] ]
Relevance: Nalidixic acid is the core structure upon which 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is built. The target compound is essentially a carboxamide derivative of nalidixic acid, with the carboxylic acid group of nalidixic acid replaced by a carboxamide group containing a 2-(1H-indol-3-yl)ethyl substituent. [ [] ]
Compound Description: This compound is a derivative of nalidixic acid, where the methyl group at the 7-position is replaced by a trichloromethyl group. [ [] ] It serves as a key intermediate in the synthesis of various 7-substituted nalidixic acid derivatives. [ [] ]
Relevance: This compound highlights the modification possibilities at the 7-position of the nalidixic acid core, similar to the 7-methyl substituent present in the target compound, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. [ [] ]
Compound Description: This series represents a range of nalidixic acid derivatives where the 7-position is modified with various N-substituted carbamoyl groups. [ [] ] The specific substituents on the carbamoyl group are not detailed in the provided abstracts.
Relevance: This series demonstrates the feasibility and potential biological significance of modifying the 7-position of the nalidixic acid scaffold with carbamoyl groups, similar to the carboxamide moiety present in the target compound, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. [ [] ]
Compound Description: This series represents another set of nalidixic acid derivatives where the 7-position is substituted with a 5-substituted benzimidazol-2-yl group. [ [] ] The specific substituents on the benzimidazole ring are not detailed in the provided abstracts.
Relevance: This series further showcases the potential for modifying the 7-position of the nalidixic acid core with various heterocyclic groups, emphasizing the structural versatility of the 1,8-naphthyridine scaffold found in the target compound, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. [ [] ]
Compound Description: This series of compounds combines the nalidixic acid core with 1,3-diphenylprop-2-en-1-ones (chalcones) through a carbohydrazide linker. [ [] ] Some of these compounds displayed significant antioxidant potential in vitro. [ [] ]
Relevance: This series highlights the use of a carbohydrazide linker to connect the nalidixic acid core with other pharmacophores, a strategy also employed in 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, which utilizes a carboxamide linker for connecting with the indole moiety. [ [] ]
Compound Description: This compound is a glucosamine conjugate of nalidixic acid, where the carboxyl group of nalidixic acid is linked to a protected glucosamine moiety through a carboxamide bond. [ [] ] It exhibited significant growth inhibitory activity against resistant Escherichia coli NCTC 11954 (MIC 0.1589 mM) and Methicillin-resistant Staphylococcus aureus ATCC 33591 (MIC 0.1589 mM). [ [] ]
Relevance: This compound demonstrates the strategy of conjugating nalidixic acid with other biologically active molecules, like glucosamine, to enhance antimicrobial activity. Similar to 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, this compound utilizes a carboxamide linker to attach another pharmacophore to the nalidixic acid core. [ [] ]
Compound Description: This compound is the deprotected version of compound 5, with the acetyl protecting groups removed from the glucosamine moiety. [ [] ] It also showed potent antimicrobial activity, particularly against Listeria monocytogenes ATCC 19115 (MIC 0.1113 mM) and Candida albicans ATCC 10231 (MIC <0.0099 mM). [ [] ]
Relevance: This compound further emphasizes the potential of combining the nalidixic acid scaffold with glucosamine to create more effective antimicrobial agents. It shares the same core structure and carboxamide linker with 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, highlighting the versatility of using different pharmacophores for modification. [ [] ]
Compound Description: This compound is a 1,8-naphthyridine derivative modified at the 3rd position with a pyrrolidine-1-carbonyl group. [ [] ] In silico studies predicted it to be a potential A2A receptor antagonist with a high docking score and binding energy. [ [] ]
Relevance: This compound demonstrates the significance of modifications at the 3rd position of the 1,8-naphthyridine nucleus for potential A2A receptor antagonism, relevant to the target compound, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, which also possesses a carboxamide group at the 3rd position. [ [] ]
Compound Description: This compound is a 1,8-naphthyridine derivative with a complex substituent at the 3rd position, including a diethylaminoethoxyphenyl group connected through a carboxamide linkage. [ [] ] In silico studies suggested it to be a potential A2A receptor antagonist with high docking score and free binding energy. [ [] ]
Relevance: This compound showcases the potential for incorporating larger and more complex substituents at the 3rd position of the 1,8-naphthyridine core while retaining potential A2A receptor antagonist activity, relevant to the target compound, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, which also features a relatively bulky substituent at this position. [ [] ]
Compound Description: This 1,6-naphthyridin-2(1H)-one derivative exhibited antiproliferative activity against breast cancer cell lines. [ [] ] It features a dimethylaminoethylamino group at the 7-position and a 3,4,5-trimethoxybenzamide substituent at the 3-position. [ [] ]
Relevance: Although based on a 1,6-naphthyridin-2(1H)-one core instead of the 1,8-naphthyridin-4(1H)-one core found in the target compound, this compound showcases the potential of naphthyridone derivatives for biological activity and the successful implementation of substituents at different positions of the naphthyridone ring system, similar to the modifications found in 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. [ [] ]
Compound Description: This series encompasses various N-(1,4-dihydro-3-ethoxycarbonyl-1-ethyl-4-oxo-1,8-naphthyridin-7-yl)methylenamine derivatives with different substituents on the nitrogen atom. [ [] ] These compounds were synthesized from a 7-formyl nalidixic acid derivative and various amines. [ [] ]
Relevance: This series exemplifies the potential for modifying the 7-position of the nalidixic acid core with Schiff bases, a strategy relevant to the target compound, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, which also utilizes a nitrogen-containing group attached to the 1,8-naphthyridin-4(1H)-one core. [ [] ]
Compound Description: This series comprises N-(3-carboxy-1,4-dihydro-1-ethyl-4-oxo-1,8-naphthyridin-7-yl)methylenamine derivatives with various substituents on the nitrogen atom. [ [] ] These compounds were synthesized from a 7-formyl nalidixic acid derivative and various amines. [ [] ]
Relevance: This series further demonstrates the feasibility of modifying the 7-position of the nalidixic acid core with Schiff bases, highlighting the potential for creating diverse analogs of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide by varying the substituents on the nitrogen-containing group attached to the 1,8-naphthyridin-4(1H)-one core. [ [] ]
Compound Description: This series encompasses a variety of 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine and quinoline-3-carboxylic acid derivatives where the 7-position is substituted with different pyrazolyl, isoxazolyl, and pyrimidinyl groups. [ [] ] Some pyrimidinyl analogs with 2-amino or 2-aminomethyl substituents demonstrated substantial antibacterial activity. [ [] ]
Relevance: This series highlights the potential for incorporating various azole and azine heterocycles at the 7-position of the nalidixic acid scaffold and the related quinoline scaffold. While not directly containing an indole moiety like the target compound, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, this series emphasizes the importance of exploring diverse heterocyclic substituents at this position for achieving desirable biological activities. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.